Tert-butyl 3-(1-amino-2-methylpropan-2-yl)-3-hydroxyazetidine-1-carboxylate Tert-butyl 3-(1-amino-2-methylpropan-2-yl)-3-hydroxyazetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18150000
InChI: InChI=1S/C12H24N2O3/c1-10(2,3)17-9(15)14-7-12(16,8-14)11(4,5)6-13/h16H,6-8,13H2,1-5H3
SMILES:
Molecular Formula: C12H24N2O3
Molecular Weight: 244.33 g/mol

Tert-butyl 3-(1-amino-2-methylpropan-2-yl)-3-hydroxyazetidine-1-carboxylate

CAS No.:

Cat. No.: VC18150000

Molecular Formula: C12H24N2O3

Molecular Weight: 244.33 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(1-amino-2-methylpropan-2-yl)-3-hydroxyazetidine-1-carboxylate -

Specification

Molecular Formula C12H24N2O3
Molecular Weight 244.33 g/mol
IUPAC Name tert-butyl 3-(1-amino-2-methylpropan-2-yl)-3-hydroxyazetidine-1-carboxylate
Standard InChI InChI=1S/C12H24N2O3/c1-10(2,3)17-9(15)14-7-12(16,8-14)11(4,5)6-13/h16H,6-8,13H2,1-5H3
Standard InChI Key PYFKDAKMMUAXQT-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)(C(C)(C)CN)O

Introduction

Overview of the Compound

Chemical Name: Tert-butyl 3-(1-amino-2-methylpropan-2-yl)-3-hydroxyazetidine-1-carboxylate
Molecular Formula: C12H23NO4C_{12}H_{23}NO_4
Molecular Weight: 245.32 g/mol
IUPAC Name: tert-butyl 3-hydroxy-3-(1-hydroxy-2-methylpropan-2-yl)azetidine-1-carboxylate
CAS Number: 936850-11-2

This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Its tert-butyl group and hydroxy functionalities make it a versatile intermediate in organic synthesis and pharmaceutical development.

Synthesis Pathway

The synthesis of tert-butyl 3-(1-amino-2-methylpropan-2-yl)-3-hydroxyazetidine-1-carboxylate typically involves multi-step organic reactions:

  • Formation of Azetidine Core: The azetidine ring is constructed using nucleophilic substitution or cyclization reactions involving nitrogen-containing precursors.

  • Introduction of Functional Groups: Hydroxyl and tert-butyl groups are introduced via selective functionalization, often using protecting groups to ensure regioselectivity.

  • Final Purification: The compound is purified through recrystallization or chromatography to achieve high purity.

Applications and Research Significance

This compound is primarily used as an intermediate in pharmaceutical research due to its unique structure and functional groups:

  • Drug Development: The azetidine scaffold is a common motif in bioactive molecules, including antibiotics and enzyme inhibitors.

  • Synthetic Chemistry: Its tert-butyl ester group serves as a protecting group for carboxylic acids, enabling further transformations.

  • Biological Activity Studies: Compounds with similar structures have been investigated for anti-inflammatory, antiviral, and anticancer properties.

Analytical Characterization

The compound's structural integrity and purity can be confirmed using the following techniques:

Analytical MethodKey Observations
NMR SpectroscopyProton (1H^1H) and Carbon (13C^{13}C) NMR reveal characteristic shifts for hydroxyl and amine groups.
Mass Spectrometry (MS)Molecular ion peak at m/z=245m/z = 245, confirming molecular weight.
IR SpectroscopyPeaks corresponding to hydroxyl (~3400 cm1^{-1}) and ester (~1730 cm1^{-1}).

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